molecular formula C21H20N2O7S B2907999 Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 900008-34-6

Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2907999
CAS No.: 900008-34-6
M. Wt: 444.46
InChI Key: DGQUPRHYIWFBFX-UHFFFAOYSA-N
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Description

Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound featuring a dihydropyridazine core substituted with a phenyl group at position 1, a sulfonyloxy group at position 4, and an ester moiety at position 3. The sulfonyloxy group is derived from 2-methoxy-5-methylbenzenesulfonic acid, contributing to its unique steric and electronic properties.

Properties

IUPAC Name

ethyl 4-(2-methoxy-5-methylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O7S/c1-4-29-21(25)20-17(13-19(24)23(22-20)15-8-6-5-7-9-15)30-31(26,27)18-12-14(2)10-11-16(18)28-3/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQUPRHYIWFBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)C)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the pyridazine ring, followed by the introduction of the sulfonyl and ester groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

Structural Differences :

  • Position 4 Substituent : The target compound’s sulfonyloxy group is replaced by a methoxy group in this analog, reducing steric bulk and altering solubility.

Implications :

  • The sulfonyloxy group in the target compound may improve thermal stability and resistance to enzymatic degradation compared to the methoxy-substituted analog.
  • Fluorine substitution in the analog could enhance bioavailability due to increased lipophilicity, though this is speculative without direct pharmacological data .

Ethyl 4-(4-((2-Bromoethoxy)carbonyl)phenyl)-2,6-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Structural Differences :

  • Functional Groups : A bromoethoxycarbonyl group replaces the sulfonyloxy moiety, introducing halogenated reactivity for further synthetic modifications .

Implications :

  • The bromine atom in this compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound.
  • The tetrahydropyrimidine core may exhibit distinct biological activity profiles compared to dihydropyridazines due to differences in ring strain and electron distribution .

Perfluorinated Sulfonate Compounds (e.g., Sodium Perfluoro(octane-1-sulfonate))

Structural Differences :

  • Backbone: Perfluorinated compounds have fully fluorinated carbon chains, whereas the target compound’s sulfonyloxy group is aromatic and non-fluorinated.
  • Functionality : The target compound’s ester and sulfonyloxy groups contrast with the sulfonate salts in perfluorinated analogs, which are highly water-soluble and persistent in the environment .

Implications :

  • Perfluorinated sulfonates exhibit exceptional chemical stability but raise environmental concerns, whereas the target compound’s biodegradability remains unstudied.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Dihydropyridazine Phenyl, sulfonyloxy (aromatic) Ester, sulfonate ester Medicinal chemistry (speculative)
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate Dihydropyridazine 4-Fluorophenyl, methoxy Ester, ether Medicinal (explicitly stated)
Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2,6-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine Bromoethoxycarbonyl, diphenyl Ester, bromide Synthetic intermediate
Sodium perfluoro(octane-1-sulfonate) Alkane chain Perfluorinated chain, sulfonate Sulfonate salt Surfactants, industrial uses

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